

# Meta-analysis of Thiocolchicoside in Musculoskeletal Disorders: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comprehensive meta-analysis of clinical trials on **thiocolchicoside** for the management of musculoskeletal disorders. It objectively compares its performance against other treatment modalities, supported by experimental data, to inform research and drug development efforts.

## Efficacy of Thiocolchicoside: A Quantitative Overview

**Thiocolchicoside** has been extensively studied for its efficacy in treating musculoskeletal pain, particularly acute low back pain. Meta-analyses of randomized controlled trials (RCTs) provide a quantitative assessment of its therapeutic effects.

A recent systematic review and meta-analysis of eight RCTs, encompassing over 1,000 patients, demonstrated that **thiocolchicoside** is a valuable adjuvant therapy for painful muscle spasms associated with acute spinal pathology.<sup>[1][2]</sup> When administered via intramuscular injections at a dose of 4–8 mg per day for five days, it has been shown to be effective.<sup>[1][2]</sup>

However, another meta-analysis of eight RCTs with a total of 1,397 patients concluded that while **thiocolchicoside** significantly reduced patient-reported low back pain, the clinical impact

was modest.[3][4][5] The pooled mean difference (MD) in the Visual Analogue Scale (VAS) score after 2-3 days of treatment was -0.49, and after 5-7 days, it was -0.82.[3][4][5]

**Table 1: Meta-analysis of Thiocolchicoside vs. Placebo for Low Back Pain (VAS Score Reduction)**

| Time Point | Number of RCTs | Total Patients | Pooled Mean Difference (MD) in VAS Score (95% CI) | Certainty of Evidence |
|------------|----------------|----------------|---|-----------------------|
| 2-3 Days   | -              | 1397           | -0.49 (-0.90 to -0.09)                            | Very Low              |
| 5-7 Days   | 8              | 1397           | -0.82 (-1.46 to -0.18)                            | Very Low              |

Source: Systematic review and meta-analysis of randomized controlled trials.[3][4][5]

## Comparative Efficacy: Thiocolchicoside vs. Alternatives

The clinical utility of **thiocolchicoside** is further illuminated when compared with other muscle relaxants and when used in combination with non-steroidal anti-inflammatory drugs (NSAIDs).

### Thiocolchicoside in Combination with NSAIDs

The combination of **thiocolchicoside** with NSAIDs has been shown to enhance the analgesic effect of the latter, improve the functional status of patients, and potentially reduce the duration of NSAID use.[1][2] A systematic review of nine studies (1097 patients) found that the combination of diclofenac and **thiocolchicoside** demonstrated promising efficacy for acute low back pain and other musculoskeletal pain management.[6][7][8][9] However, the review noted that due to study heterogeneity and potential biases, there is no clear evidence of its clinical superiority over other available treatments.[6][8][9]

**Table 2: Efficacy of Thiocolchicoside + Diclofenac vs. Diclofenac Monotherapy**

| Outcome                | Number of Studies | Total Patients | Key Findings  |
|------------------------|-------------------|----------------|---|
| Pain Reduction (VAS)   | 7 RCTs            | 1097           | Significant pain reduction with combination therapy compared to placebo or active controls.[6][7][8][9] |
| Functional Improvement | 7 RCTs            | 1097           | Significant functional improvement with combination therapy.[6][7][8][9]                                |

Source: Systematic review of randomized controlled trials and observational studies.[6][7][8][9]

## Thiocolchicoside vs. Tizanidine

Direct comparisons with other muscle relaxants, such as tizanidine, provide further context for the efficacy and safety profile of **thiocolchicoside**. One study found **thiocolchicoside** to be at least as effective as tizanidine in treating acute low back pain, with the advantage of being devoid of sedative effects.[10] Conversely, another comparative study suggested that tizanidine was more effective in reducing pain and muscle spasm in patients with acute low back pain, albeit with a higher incidence of drowsiness and dry mouth.[11]

### Table 3: Comparison of Thiocolchicoside and Tizanidine for Acute Low Back Pain

| Outcome                | Thiocolchicoside           | Tizanidine                                   | Key Findings  |
|------------------------|----------------------------|--|---|
| Pain at Rest           | Effective                  | Effective                                    | Both more effective than placebo.[10]   |
| Hand-to-Floor Distance | Improved                   | Improved                                     | Both more effective than placebo.[10]   |
| Schober Test           | Improved                   | Improved                                     | Both more effective than placebo.[10]   |
| Sedative Effects       | Devoid of sedative effects | Induces reduction in psychomotor performance | Significant difference in favor of thiocolchicoside regarding alertness. [10] |
| Adverse Events         | -                          | Drowsiness, dry mouth                        | Tizanidine associated with more sedative side effects.[11]                    |

Source: Randomized, double-blind clinical trial.[10]

## Experimental Protocols of Key Clinical Trials

To understand the basis of the meta-analysis findings, the methodologies of the included primary clinical trials are crucial. Below are the detailed protocols for representative studies.

### Multicenter, Randomized, Double-Blinded, Placebo-Controlled Trial of Thiocolchicoside in Acute Low Back Pain

- Objective: To evaluate the efficacy of intramuscular injection of **thiocolchicoside** (4 mg) compared to placebo, administered twice daily for 5 days in patients with acute low back pain.
- Study Design: A multicenter, randomized, double-blinded, placebo-controlled trial.

- Patient Population: Hospitalized patients with acute low back pain.
- Intervention: Intramuscular injection of **thiocolchicoside** (4 mg) twice daily for 5 days.
- Control: Placebo injection twice daily for 5 days.
- Primary Outcome Measure: Spontaneous pain at rest assessed by a Visual Analog Scale (VAS).
- Secondary Outcome Measures: Hand-to-floor distance, muscle spasm intensity, patients' global evaluation, and consumption of paracetamol as a rescue analgesic.
- Key Findings: The **thiocolchicoside** group showed a statistically significant improvement in VAS score on day 3 ( $P < 0.001$ ). Significant improvements were also observed in hand-to-floor distance and muscle spasm on day 5 ( $P < 0.0005$  for both).

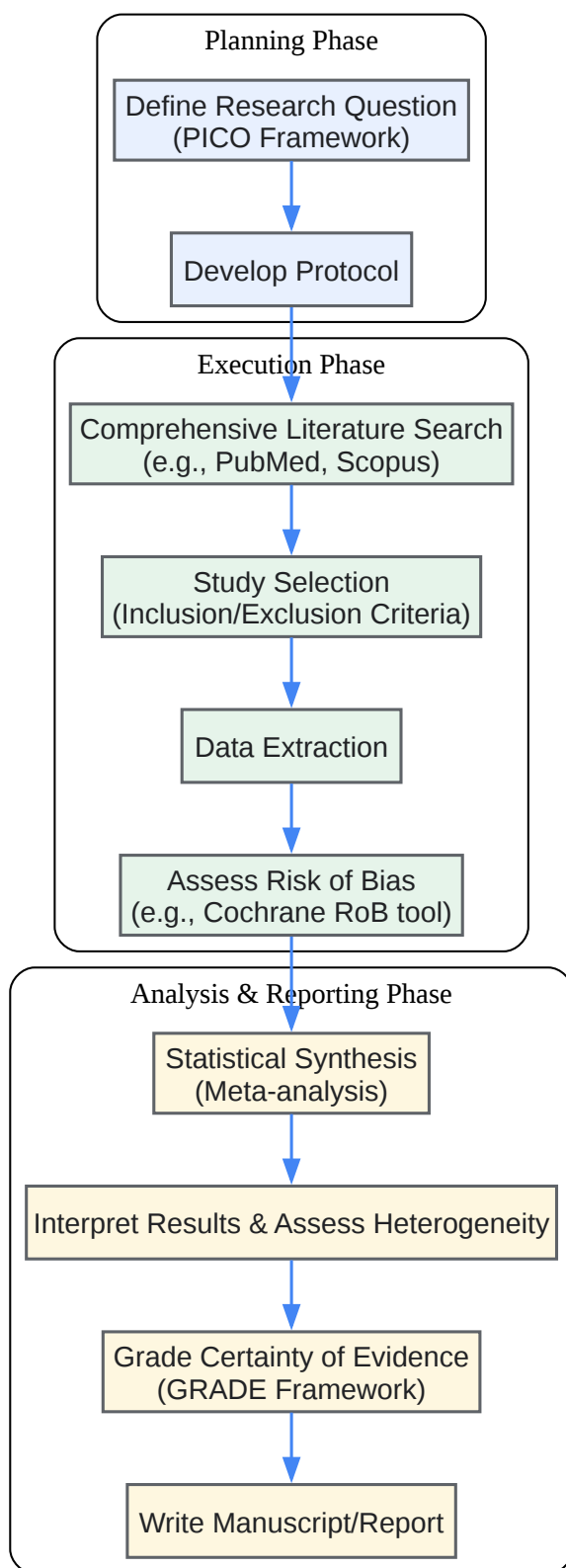
## Efficacy and Safety of a Combination of Thiocolchicoside and Ketoprofen for Acute Low Back Pain (TIOKET Trial)

- Objective: To demonstrate the superiority of an oral fixed-dose combination of **thiocolchicoside** and ketoprofen over **thiocolchicoside** alone on pain in adults with acute non-specific low back pain.
- Study Design: A randomized, double-blind, parallel-group trial.
- Patient Population: Patients aged 20 to 55 years with non-specific low back pain with an acute episode of recent onset ( $<48$  hours) and a VAS score of  $\geq 50$  mm.
- Intervention: Oral fixed-dose combination of **thiocolchicoside** and ketoprofen.
- Control: Oral **thiocolchicoside** alone.
- Primary Outcome Measure: Average pain intensity over the last 24 hours, assessed by VAS.
- Secondary Outcome Measure: Safety of the combination therapy.

- Inclusion Criteria: Non-specific low back pain of diagnosis category 1 or 2 as defined by the International Paris Task Force on Back Pain.[[12](#)]
- Exclusion Criteria: Low back pain of non-mechanical origin, history of inflammatory arthritis, seizure disorders, or recent treatment with NSAIDs or other muscle relaxants.[[12](#)]

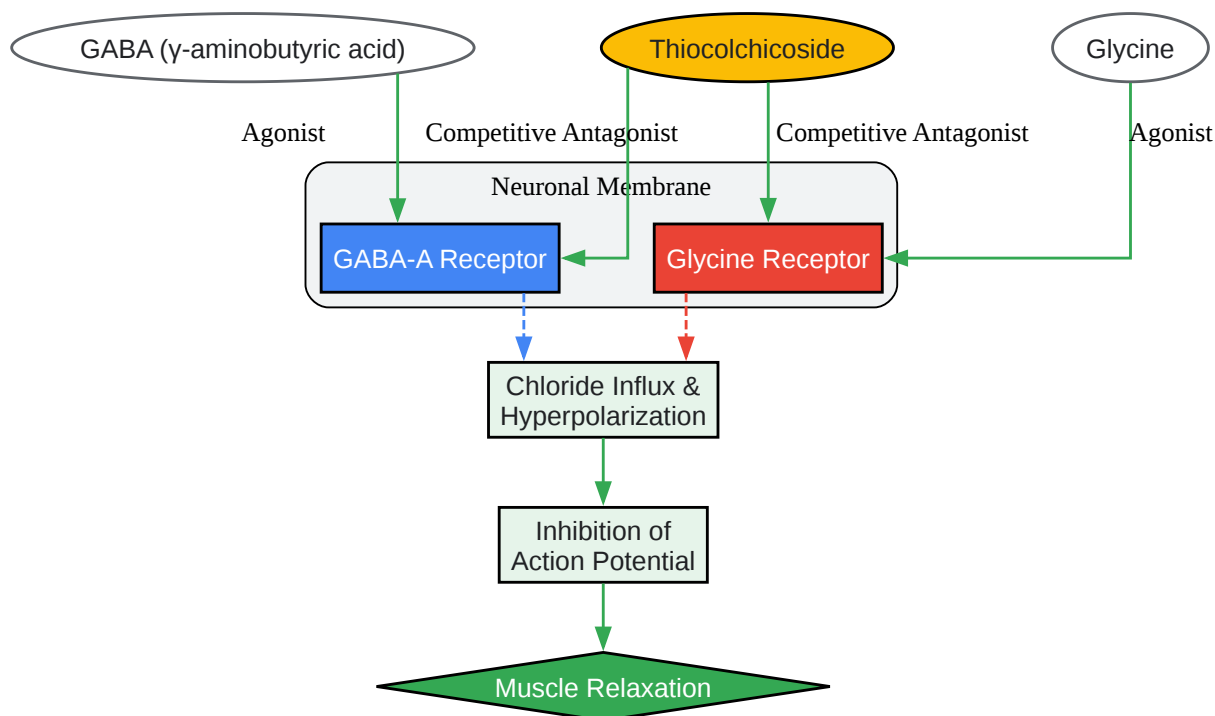
## Visualizing the Research Process and Mechanism

To aid in the understanding of the research synthesis and the proposed mechanism of action, the following diagrams are provided.



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Caption: Workflow of a Systematic Review and Meta-analysis.



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Caption: Proposed Signaling Pathway for **Thiocolchicoside's** Muscle Relaxant Effect.

## Conclusion

The meta-analysis of clinical trials indicates that **thiocolchicoside** is an effective treatment for musculoskeletal disorders, particularly in reducing pain associated with acute low back pain. Its efficacy appears to be enhanced when used in combination with NSAIDs. While it demonstrates a favorable safety profile, especially concerning sedation, when compared to some other muscle relaxants like tizanidine, the overall clinical impact on pain reduction is considered small by some meta-analyses. For researchers and drug development professionals, these findings highlight the need for further well-designed, large-scale clinical trials to definitively establish the clinical superiority of **thiocolchicoside**, both as a monotherapy and in combination, and to explore its mechanism of action further. The variability in the results



of existing studies underscores the importance of standardized methodologies and reporting in future clinical research.

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- To cite this document: BenchChem. [Meta-analysis of Thiocolchicoside in Musculoskeletal Disorders: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075076#meta-analysis-of-clinical-trials-on-thiocolchicoside-for-musculoskeletal-disorders\]](https://www.benchchem.com/product/b075076#meta-analysis-of-clinical-trials-on-thiocolchicoside-for-musculoskeletal-disorders)

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